molecular formula C7H7NO4S B2944861 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 2377032-57-8

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B2944861
CAS No.: 2377032-57-8
M. Wt: 201.2
InChI Key: KELKSPWKWNZPIC-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole core with a sulfone group (1,1-dioxo) and a carboxylic acid substituent. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. Industrial availability is evidenced by its global supply chain, with major manufacturers in China, India, and the U.S. .

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-7(10)5-1-4-2-8-3-6(4)13(5,11)12/h2-3,5,8H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKSPWKWNZPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CNC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes followed by oxidation and carboxylation steps. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thieno[2,3-c]pyrrole core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Compound Name Core Structure Key Substituents Synthesis Yield (if available) Applications/Notes
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid Thieno-pyrrole fused ring -SO₂, -COOH N/A (commercially available) Pharmaceutical intermediates
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrole-pyridine fused ring -COOH 95% Bioactive scaffold
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrole-pyridine fused ring -Cl, -COOH 71% Halogenated derivative for SAR
Tetrahydroindolo[2,3-c]quinolinones Indole-quinoline fused ring Variable substituents at positions 9–11 N/A Multitarget inhibitors (e.g., DYRK1A kinase, calcium channels)
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a–c) Polysubstituted pyrrole -COOEt, -NH₂, -CN N/A Synthetic intermediates

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: In tetrahydroindolo[2,3-c]quinolinones, substituents at positions 9–11 enhance binding to neuronal L-type calcium channels while maintaining activity at MT3/QR2 receptors . This highlights the importance of substituent positioning in fused heterocycles.
  • Halogenation : The 5-chloro derivative (10b) exhibits reduced yield (71%) compared to unsubstituted 10a (95%), indicating steric or electronic challenges in halogenation .

Research Findings and Gaps

  • Key Findings :
    • Fused heterocycles with carboxylic acid groups exhibit versatile reactivity and bioactivity.
    • Substituent positioning and electronic effects (e.g., -SO₂ in the target compound) critically influence synthetic feasibility and biological interactions.
  • Unresolved Questions: Direct biological data for 1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid are absent in the provided evidence. Comparative studies on sulfone-containing vs. non-sulfone analogues (e.g., 10a vs. the target compound) are needed to elucidate the role of the -SO₂ group.

Biological Activity

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno-pyrrole core structure that contributes to its pharmacological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for further modifications.

Biological Activity Overview

Research has demonstrated that 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno-pyrrole compounds can possess significant antibacterial properties. For instance, modifications on the pyrrole ring have led to increased efficacy against drug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
  • Anti-inflammatory Effects : Thieno-pyrrole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests that 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid may serve as a lead compound for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid can be significantly influenced by structural modifications. The following table summarizes key findings from various SAR studies:

ModificationEffect on ActivityReference
Electron-withdrawing groups on the pyrrole ringIncreased anti-TB activity
Bulky substituents on carboxamideEnhanced cytotoxicity against cancer cells
Variations in the thiophene ringAltered anti-inflammatory properties

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Anti-Tuberculosis Activity : A study focused on the synthesis of pyrrole derivatives revealed that specific analogs showed potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .
  • Cytotoxicity in Cancer Models : In experiments with A549 cells, a range of derivatives were tested for cytotoxic effects. Compounds exhibiting structural similarities to 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid demonstrated significant anticancer activity with IC50 values indicating low toxicity .
  • Inflammatory Disease Models : The anti-inflammatory potential was assessed using animal models where thieno-pyrrole derivatives were administered to evaluate their effects on COX enzyme inhibition and subsequent inflammatory responses .

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